![molecular formula C22H22N2O5S2 B6561048 3,4-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946260-21-5](/img/structure/B6561048.png)
3,4-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
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Overview
Description
The compound is an organic molecule with several functional groups, including a benzamide group, a thiophene group, and a tetrahydroquinoline group. These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzamide and thiophene groups are aromatic, while the tetrahydroquinoline group is a saturated cyclic amine .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis, or the thiophene group could participate in electrophilic aromatic substitution.Scientific Research Applications
Organic Electronics and Conductive Polymers
Overview: DMOTB serves as a building block for the synthesis of conductive polymers and electroactive materials. Its unique structure contributes to its utility in organic electronics.
Applications:- Poly(3,4-ethylenedioxythiophene) (PEDOT) : DMOTB can be trans-esterified to form 3,4-ethylenedioxythiophene (EDOT), which is then polymerized to produce PEDOT. PEDOT is widely used as a conductive polymer in π-conjugated systems, such as organic solar cells, sensors, and flexible electronics .
- Poly(dimethoxythiophenes) : Polymerization of DMOTB yields poly(dimethoxythiophenes), which have potential applications in energy storage devices when electrochemically doped .
Photoinduced Energy Transfer Studies
Overview: DMOTB’s electronic properties make it suitable for investigating photoinduced energy transfer processes.
Applications:- N2S2-N4 Porphyrin Dyads : DMOTB is a precursor in the synthesis of porphyrin dyads. These dyads, containing both DMOTB and porphyrin moieties, are used to study energy transfer mechanisms in photoactive materials .
Chemical Synthesis and Intermediates
Overview: DMOTB’s reactivity allows it to participate in various chemical transformations.
Applications:- Monomer Synthesis : DMOTB can be synthesized by ring closure reaction of 2,3-dimethoxy-1,3-butadiene and sulfur dichloride in hexane. It serves as a monomer for oligothiophenes and other organic compounds .
- Trans-Esterification : DMOTB can be trans-esterified to form EDOT, as mentioned earlier .
Future Directions
properties
IUPAC Name |
3,4-dimethoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S2/c1-28-19-10-7-16(14-20(19)29-2)22(25)23-17-8-9-18-15(13-17)5-3-11-24(18)31(26,27)21-6-4-12-30-21/h4,6-10,12-14H,3,5,11H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNWSKXJJIIJDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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